molecular formula C12H17N B12869210 Ethyl-(3-methyl-indan-1-YL)-amine

Ethyl-(3-methyl-indan-1-YL)-amine

Cat. No.: B12869210
M. Wt: 175.27 g/mol
InChI Key: KWYJSHDRWLHQEO-UHFFFAOYSA-N
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Description

Ethyl-(3-methyl-indan-1-YL)-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to a 3-methyl-indan-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(3-methyl-indan-1-YL)-amine typically involves the alkylation of 3-methyl-indan-1-ylamine with ethyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent such as dimethylformamide or tetrahydrofuran. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(3-methyl-indan-1-YL)-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines, depending on the reducing agent used.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Imines, oximes.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl-(3-methyl-indan-1-YL)-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl-(3-methyl-indan-1-YL)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl-(3-methyl-indan-1-YL)-amine can be compared with other similar compounds, such as:

    Mthis compound: Differing by the presence of a methyl group instead of an ethyl group.

    Propyl-(3-methyl-indan-1-YL)-amine: Differing by the presence of a propyl group instead of an ethyl group.

    Butyl-(3-methyl-indan-1-YL)-amine: Differing by the presence of a butyl group instead of an ethyl group.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-ethyl-3-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C12H17N/c1-3-13-12-8-9(2)10-6-4-5-7-11(10)12/h4-7,9,12-13H,3,8H2,1-2H3

InChI Key

KWYJSHDRWLHQEO-UHFFFAOYSA-N

Canonical SMILES

CCNC1CC(C2=CC=CC=C12)C

Origin of Product

United States

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